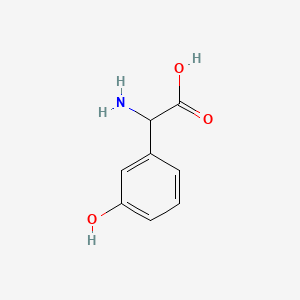

(Rac)-3-Hydroxyphenylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLYTFPAEVJTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31932-87-3 | |

| Record name | (�±)-3-Hydroxyphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Rac)-3-Hydroxyphenylglycine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid that serves as a crucial tool in neuroscience research. As a racemic mixture, it contains equal amounts of the (R)- and (S)-enantiomers. The biological activity is primarily attributed to the (S)-enantiomer, (S)-3-Hydroxyphenylglycine, which is a potent and selective agonist of the Group I metabotropic glutamate receptor 1 (mGluR1).[1] This property makes it an invaluable pharmacological agent for studying the physiological and pathological roles of mGluR1 signaling in the central nervous system, including its involvement in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound is a derivative of glycine with a 3-hydroxyphenyl substituent on the alpha-carbon. Its structure features a chiral center, leading to the existence of two enantiomers.

Structure

-

IUPAC Name : (2RS)-2-amino-2-(3-hydroxyphenyl)acetic acid

-

Key Functional Groups : Carboxylic acid, amine, phenol, and a chiral center.

-

Stereochemistry : As a racemic mixture, it consists of an equimolar mixture of (2R)-2-amino-2-(3-hydroxyphenyl)acetic acid and (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 223-229 °C (for (S)-enantiomer) | [1] |

| Boiling Point | Data not available | |

| Solubility | DMSO: 18.18 mg/mL (108.76 mM) (with ultrasonic and pH adjustment to 9) H₂O: 10 mg/mL (59.82 mM) (with ultrasonic and heating to 60°C) | [2] |

| pKa | Data not available (predicted values for amino acids are typically ~2 for the carboxylic acid and ~9-10 for the amino group) | |

| LogP | -2.1 (Predicted) | [3] |

| Appearance | Off-white to gray solid | [1][2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Hydroxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide, while maintaining the temperature below 20°C with an ice bath.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

-

Hydrolysis of the α-aminonitrile:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

-

Isolation and Purification:

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the amino acid.

-

Filter the crude product and wash it with cold water and then diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Purification by Column Chromatography

For higher purity, column chromatography can be employed.

Materials:

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane with a small percentage of acetic acid or ammonia to improve peak shape)

-

Crude this compound

Procedure:

-

Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound.

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Data Analysis:

-

Expected Chemical Shifts (in D₂O, approximate):

-

Aromatic protons (on the 3-hydroxyphenyl ring): δ 6.8-7.3 ppm (complex multiplet)

-

α-proton (methine proton): δ ~4.5-5.0 ppm (singlet or multiplet depending on coupling)

-

-

The protons of the amine and carboxylic acid groups may be exchanged with D₂O and therefore not be visible or appear as a broad singlet. The phenolic proton will also exchange. In DMSO-d₆, these exchangeable protons would be observable.

-

Integrate the peaks to confirm the proton ratios.

-

Biological Activity and Signaling Pathways

(S)-3-Hydroxyphenylglycine, one of the enantiomers in the racemic mixture, is a selective agonist for the Group I metabotropic glutamate receptor, mGluR1.[1] Group I mGluRs, which also include mGluR5, are G-protein coupled receptors that are linked to the activation of phospholipase C (PLC).

mGluR1 Signaling Pathway

Activation of mGluR1 by an agonist like (S)-3-Hydroxyphenylglycine initiates a cascade of intracellular events.

Caption: mGluR1 signaling cascade initiated by (S)-3-Hydroxyphenylglycine.

Experimental Workflow: Induction of mGluR-Dependent Long-Term Depression (LTD)

This compound, often in the form of its more potent analog (RS)-3,5-Dihydroxyphenylglycine (DHPG), is widely used to chemically induce a form of synaptic plasticity known as long-term depression (LTD) in vitro. This is a valuable tool for studying the molecular mechanisms of synaptic strength modification.

Experimental Workflow Diagram

Caption: Workflow for an in vitro mGluR-LTD experiment.

Detailed Protocol for In Vitro LTD Induction

This protocol is adapted from studies using the related compound DHPG to induce mGluR-LTD in hippocampal slices.

Materials:

-

Hippocampal slices (e.g., from rat or mouse)

-

Artificial cerebrospinal fluid (ACSF)

-

This compound stock solution (e.g., 10 mM in water or DMSO)

-

Electrophysiology recording setup (including perfusion system, recording chamber, electrodes, amplifier, and data acquisition system)

Procedure:

-

Slice Preparation and Recovery:

-

Prepare acute hippocampal slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated ACSF.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a constant flow rate.

-

Obtain stable baseline recordings of synaptic transmission (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes by stimulating afferent fibers (e.g., Schaffer collaterals) and recording from the dendritic region of pyramidal neurons (e.g., stratum radiatum of CA1).

-

-

LTD Induction:

-

Switch the perfusion to ACSF containing a final concentration of 50-100 µM this compound. The optimal concentration may need to be determined empirically.

-

Apply the agonist for a defined period, typically 5-20 minutes.

-

-

Washout and Post-Induction Recording:

-

Switch the perfusion back to the standard ACSF to wash out the drug.

-

Continue recording synaptic responses for at least 60 minutes to determine if a stable depression of synaptic strength (LTD) has been induced.

-

-

Data Analysis:

-

Measure the slope or amplitude of the fEPSPs.

-

Normalize the responses to the pre-drug baseline period.

-

LTD is considered successfully induced if there is a significant and lasting reduction in the synaptic response after the drug application compared to the baseline.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of mGluR1 in the central nervous system. Its ability to selectively activate this receptor allows for the targeted study of downstream signaling pathways and their influence on synaptic function. The information and protocols provided in this guide are intended to support researchers in the effective use of this compound in their experimental designs. As with any experimental work, optimization of protocols for specific laboratory conditions and research questions is recommended.

References

- 1. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters - Google Patents [patents.google.com]

- 3. CN102816076A - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Racemic 3-Hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing racemic 3-Hydroxyphenylglycine (3-HPG), a non-proteinogenic amino acid of interest in pharmaceutical research and development. The document details the core chemical principles, experimental protocols, and quantitative data associated with the most common and effective synthesis routes.

Introduction

3-Hydroxyphenylglycine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its structure, featuring both a hydroxyl and an amino group on a phenylglycine backbone, makes it a versatile synthon for introducing specific functionalities into target molecules. This guide focuses on two classical and robust methods for the preparation of racemic 3-HPG: the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are well-established in the field of amino acid chemistry and can be readily adapted for the synthesis of 3-HPG from the commercially available starting material, 3-hydroxybenzaldehyde.

Core Synthesis Methodologies

The synthesis of racemic 3-Hydroxyphenylglycine primarily relies on two well-established multicomponent reactions that allow for the efficient construction of the α-amino acid scaffold.

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde, ammonia, and a cyanide source.[1][2] In the context of racemic 3-HPG synthesis, the process commences with the reaction of 3-hydroxybenzaldehyde with ammonia and a cyanide salt (such as potassium or sodium cyanide) to form an α-aminonitrile intermediate. This intermediate is then subjected to hydrolysis to yield the final amino acid.[1][2]

The Strecker synthesis proceeds through two key stages:

-

Formation of α-(3-Hydroxyphenyl)aminoacetonitrile: 3-Hydroxybenzaldehyde first reacts with ammonia to form an imine. A cyanide ion then attacks the iminium ion to form the α-aminonitrile.[2][3]

-

Hydrolysis to Racemic 3-Hydroxyphenylglycine: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding racemic 3-Hydroxyphenylglycine.[1]

Step 1: Synthesis of α-(3-Hydroxyphenyl)aminoacetonitrile

-

In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Ammonium chloride (1.2 equivalents) is added to the potassium cyanide solution, and the mixture is stirred until all solids are dissolved.

-

3-Hydroxybenzaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol and added dropwise to the cold cyanide/ammonium chloride solution over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The resulting precipitate, α-(3-hydroxyphenyl)aminoacetonitrile, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to Racemic 3-Hydroxyphenylglycine

-

The crude α-(3-hydroxyphenyl)aminoacetonitrile is suspended in a solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

-

The mixture is heated to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature.

-

If acidic hydrolysis was performed, the solution is concentrated under reduced pressure. The residue is redissolved in a minimum amount of water and the pH is adjusted to the isoelectric point of 3-hydroxyphenylglycine (approximately pH 6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

If basic hydrolysis was performed, the solution is acidified with a strong acid (e.g., HCl) to the isoelectric point.

-

The precipitated racemic 3-Hydroxyphenylglycine is collected by filtration, washed with cold water and then ethanol, and dried.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxybenzaldehyde | General Knowledge |

| Key Reagents | KCN (or NaCN), NH₄Cl | [1][2] |

| Reaction Temperature (Step 1) | 0 °C to Room Temperature | General Knowledge |

| Reaction Time (Step 1) | 12 - 24 hours | General Knowledge |

| Hydrolysis Conditions (Step 2) | Reflux in 6M HCl or 4M NaOH | [1] |

| Reaction Time (Step 2) | 4 - 8 hours | General Knowledge |

| Overall Yield | 60 - 80% (estimated) | General Knowledge |

Note: The provided yield is an estimate based on typical Strecker syntheses of analogous compounds. Actual yields may vary depending on specific reaction conditions and purification procedures.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids, proceeding through a hydantoin intermediate.[3][4] This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate to form a 5-substituted hydantoin.[3][4] Subsequent hydrolysis of the hydantoin yields the desired amino acid.

The Bucherer-Bergs synthesis for racemic 3-HPG can be divided into two main steps:

-

Formation of 5-(3-Hydroxyphenyl)hydantoin: 3-Hydroxybenzaldehyde reacts with potassium cyanide and ammonium carbonate in a suitable solvent (often a mixture of ethanol and water) to form the hydantoin intermediate.[3][4]

-

Hydrolysis to Racemic 3-Hydroxyphenylglycine: The 5-(3-hydroxyphenyl)hydantoin is then hydrolyzed, typically under strong basic conditions, to open the hydantoin ring and form the sodium salt of the amino acid. Acidification to the isoelectric point then precipitates the racemic 3-Hydroxyphenylglycine.[5]

Step 1: Synthesis of 5-(3-Hydroxyphenyl)hydantoin

-

In a pressure vessel or a sealed flask, 3-hydroxybenzaldehyde (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) are combined in a mixture of ethanol and water (e.g., 1:1 v/v).

-

The vessel is securely sealed and heated to 60-80 °C with stirring for 6-12 hours.

-

After cooling to room temperature, the reaction mixture is often diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 6.

-

The precipitated 5-(3-hydroxyphenyl)hydantoin is collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis to Racemic 3-Hydroxyphenylglycine

-

The 5-(3-hydroxyphenyl)hydantoin is suspended in an aqueous solution of a strong base, such as 2-4 M sodium hydroxide.[5]

-

The mixture is heated to reflux for 12-24 hours, or until the hydrolysis is complete.

-

The reaction mixture is cooled, and any insoluble material is removed by filtration.

-

The clear filtrate is then carefully acidified with a mineral acid (e.g., concentrated HCl) to the isoelectric point of 3-hydroxyphenylglycine (around pH 6).

-

The resulting precipitate of racemic 3-Hydroxyphenylglycine is collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxybenzaldehyde | General Knowledge |

| Key Reagents | KCN, (NH₄)₂CO₃ | [3][4] |

| Reaction Temperature (Step 1) | 60 - 80 °C | General Knowledge |

| Reaction Time (Step 1) | 6 - 12 hours | General Knowledge |

| Hydrolysis Conditions (Step 2) | Reflux in 2-4 M NaOH | [5] |

| Reaction Time (Step 2) | 12 - 24 hours | General Knowledge |

| Overall Yield | 50 - 75% (estimated) | General Knowledge |

Note: The provided yield is an estimate based on typical Bucherer-Bergs syntheses. Actual yields can be influenced by the specific reaction conditions and the efficiency of both the hydantoin formation and hydrolysis steps.

Comparison of Synthesis Methods

| Feature | Strecker Synthesis | Bucherer-Bergs Synthesis |

| Starting Materials | 3-Hydroxybenzaldehyde, Cyanide Source, Ammonia Source | 3-Hydroxybenzaldehyde, Cyanide Source, Ammonium Carbonate |

| Intermediates | α-Aminonitrile | 5-Substituted Hydantoin |

| Number of Steps | Two (Aminonitrile formation, Hydrolysis) | Two (Hydantoin formation, Hydrolysis) |

| Reaction Conditions | Milder initial step, strong hydrolysis | Elevated temperature/pressure for hydantoin formation, strong hydrolysis |

| Reagent Handling | Requires handling of ammonia | Uses solid ammonium carbonate |

| Potential Byproducts | Amine and nitrile-related impurities | Hydantoin-related impurities |

Conclusion

The Strecker and Bucherer-Bergs syntheses represent two highly effective and versatile methods for the laboratory-scale and potentially industrial-scale production of racemic 3-Hydroxyphenylglycine. Both pathways utilize the readily available starting material, 3-hydroxybenzaldehyde, and proceed through well-understood chemical transformations. The choice between the two methods may depend on factors such as available equipment (e.g., for pressure reactions in the Bucherer-Bergs synthesis), desired reaction conditions, and familiarity with the handling of specific reagents. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important amino acid derivative. Further optimization of reaction parameters may lead to improved yields and purity of the final product.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. EP0001319A1 - Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Hydroxyphenylglycine: From Discovery to Application

An examination of the synthesis, molecular interactions, and therapeutic potential of a key metabotropic glutamate receptor agonist.

Abstract

3-Hydroxyphenylglycine, particularly its (S)-enantiomer, is a notable non-proteinogenic amino acid that has garnered significant attention within the fields of neuroscience and medicinal chemistry. Its importance stems from its activity as a selective agonist for group I metabotropic glutamate receptors (mGluRs), which are pivotal in modulating synaptic plasticity and neuronal excitability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of 3-hydroxyphenylglycine, with a focus on its application as a research tool and its potential as a lead compound in drug development.

Introduction: Discovery and Historical Context

The exploration of phenylglycine derivatives as pharmacologically active agents has been a continuous effort in medicinal chemistry. While the precise first synthesis of 3-hydroxyphenylglycine is not prominently documented in readily available historical records, its significance emerged with the growing understanding of the physiological roles of metabotropic glutamate receptors in the late 20th century. The development of selective agonists and antagonists for these receptors became a critical endeavor for elucidating their function. Phenylglycine derivatives were identified as a promising class of compounds for this purpose[1].

The focus on specific isomers, such as 3-hydroxyphenylglycine, and ultimately its enantiomers, was driven by the need for more selective pharmacological tools to differentiate between the various mGluR subtypes. The discovery that the (S)-enantiomer of 3-hydroxyphenylglycine is a potent agonist at group I mGluRs marked a significant step in this direction, enabling more precise investigations into the roles of mGluR1 and mGluR5[2][3]. While its dihydroxylated analog, (S)-3,5-dihydroxyphenylglycine (DHPG), was later developed and found to be a more potent and widely used group I mGluR agonist, the study of 3-hydroxyphenylglycine laid important groundwork in understanding the structure-activity relationships of phenylglycine-based mGluR ligands[4][5].

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Hydroxyphenylglycine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [3] |

| Molecular Weight | 167.16 g/mol | [3] |

| CAS Number | 71301-82-1 | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (up to 50 mM) | [3] |

| Purity | ≥99% | [3] |

Synthesis of (S)-3-Hydroxyphenylglycine

The synthesis of enantiomerically pure (S)-3-hydroxyphenylglycine is crucial for its use as a selective pharmacological tool. While various methods for the synthesis of phenylglycine derivatives exist, enantioselective approaches are necessary to isolate the biologically active (S)-isomer.

General Synthetic Strategies

Historically, the synthesis of p-hydroxyphenylglycine, a related compound, has been approached through several methods, including the Strecker synthesis and the Bucherer-Bergs reaction, often followed by resolution of the racemic mixture[6]. These classical methods, however, can be inefficient and may require the use of toxic reagents.

Modern approaches to the synthesis of hydroxyphenylglycines often involve more stereoselective methods. One common strategy involves the asymmetric catalytic hydrogenation of a suitable precursor. Another approach is the enzymatic resolution of a racemic mixture of a phenylglycine derivative.

Detailed Experimental Protocol: Asymmetric Synthesis (Hypothetical)

Scheme 1: Hypothetical Asymmetric Synthesis of (S)-3-Hydroxyphenylglycine

Caption: Hypothetical workflow for the asymmetric synthesis of (S)-3-Hydroxyphenylglycine.

Materials:

-

3-Hydroxybenzaldehyde

-

N-(tert-Butoxycarbonyl)glycine ethyl ester

-

Base (e.g., sodium ethoxide)

-

Chiral rhodium catalyst (e.g., Rh(COD)₂(BF₄) with a chiral phosphine ligand like (R)-BINAP)

-

Hydrogen gas

-

Anhydrous solvent (e.g., methanol or ethanol)

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the dehydroamino acid precursor: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde and N-(tert-butoxycarbonyl)glycine ethyl ester in an anhydrous solvent. Add a base and stir the reaction mixture at room temperature until the condensation is complete (monitored by TLC). Quench the reaction, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the dehydroamino acid ester.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the dehydroamino acid ester and the chiral rhodium catalyst in an anhydrous solvent. Purge the reactor with hydrogen gas and then pressurize to the desired pressure. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Deprotection: Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure. Dissolve the crude product in a suitable solvent and add hydrochloric acid. Heat the mixture to reflux to effect both the hydrolysis of the ester and the removal of the Boc protecting group.

-

Purification: Cool the reaction mixture and adjust the pH to the isoelectric point of 3-hydroxyphenylglycine to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain (S)-3-hydroxyphenylglycine. The enantiomeric excess can be determined by chiral HPLC.

Biological Activity and Mechanism of Action

(S)-3-Hydroxyphenylglycine is a selective agonist for group I metabotropic glutamate receptors, which include mGluR1 and mGluR5. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.

Quantitative Agonist Profile

The agonist activity of (S)-3-hydroxyphenylglycine at group I mGluRs has been characterized in various studies. Although a precise EC50 value for (S)-3-hydroxyphenylglycine at mGluR1 and mGluR5 is not consistently reported across the literature, it is established as a potent agonist for mGluR1[2]. For comparison, the related compound (R,S)-4-carboxy-3-hydroxyphenylglycine acts as an agonist at mGluR2 with an EC50 of 48 ± 5 µM, while (R)-3-hydroxyphenylglycine is also an agonist at mGluR2 with an EC50 of 451 ± 93 µM[7]. The dihydroxylated analog, (S)-3,5-DHPG, exhibits Ki values of 0.9 µM and 3.9 µM for mGluR1a and mGluR5a, respectively[8].

| Compound | Receptor Subtype | Activity | Potency (EC₅₀ or Kᵢ) | Reference |

| (S)-3-Hydroxyphenylglycine | mGluR1 | Agonist | Potent (specific value not consistently reported) | [2] |

| (S)-3-Hydroxyphenylglycine | mGluR5 | Agonist | (Specific value not consistently reported) | |

| (R)-3-Hydroxyphenylglycine | mGluR2 | Agonist | 451 ± 93 µM | [7] |

| (S)-3,5-DHPG | mGluR1a | Agonist | Kᵢ = 0.9 µM | [8] |

| (S)-3,5-DHPG | mGluR5a | Agonist | Kᵢ = 3.9 µM | [8] |

Signaling Pathway

Group I mGluRs are coupled to the Gq/G11 family of G-proteins. Upon activation by an agonist such as (S)-3-hydroxyphenylglycine, the G-protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). These signaling events can lead to a variety of downstream effects, including the modulation of ion channels, gene expression, and protein synthesis, ultimately influencing neuronal excitability and synaptic plasticity.

Caption: Signaling pathway of group I metabotropic glutamate receptors activated by (S)-3-Hydroxyphenylglycine.

Applications in Research and Drug Development

As a selective agonist for group I mGluRs, (S)-3-hydroxyphenylglycine is a valuable tool for researchers investigating the roles of these receptors in various physiological and pathological processes. Its use has contributed to the understanding of synaptic plasticity, learning and memory, and the pathophysiology of neurological and psychiatric disorders.

While more potent and selective compounds have since been developed, the foundational research involving 3-hydroxyphenylglycine and its analogs has paved the way for the development of novel therapeutic agents targeting group I mGluRs for conditions such as anxiety, depression, and neurodegenerative diseases.

Conclusion

3-Hydroxyphenylglycine, particularly its (S)-enantiomer, holds a significant place in the study of metabotropic glutamate receptors. Its discovery and characterization as a group I mGluR agonist have provided researchers with a crucial tool to unravel the complex signaling pathways governed by these receptors. While challenges remain in fully elucidating its historical origins and developing optimized synthetic protocols, its contribution to neuroscience and drug discovery is undeniable. Future research may continue to build upon the foundational knowledge gained from studying this important molecule to develop novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-3,5-DHPG: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

(Rac)-3-Hydroxyphenylglycine: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (Rac)-3-Hydroxyphenylglycine and Metabotropic Glutamate Receptors

This compound is a racemic mixture of (S)-3-Hydroxyphenylglycine and (R)-3-Hydroxyphenylglycine. Its primary pharmacological activity resides in the (S)-enantiomer, which is a potent and selective agonist for the metabotropic glutamate receptor subtype 1 (mGluR1).[1][3][4] mGluRs are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cyclic AMP (cAMP) levels.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptically located and coupled to Gi/o, leading to the inhibition of adenylyl cyclase.

(S)-3-Hydroxyphenylglycine's selectivity for mGluR1 places it within the Group I category of mGluR agonists.

Pharmacological Profile and Quantitative Data

While specific Ki values for the binding of (Rac)-3-HPG and its enantiomers to various mGluR subtypes are not consistently reported in the literature, functional assay data provides insight into their activity. The (S)-enantiomer is a potent agonist at mGluR1 with no significant activity at mGluR2 or mGluR4.[1][2] The activity of related phenylglycine derivatives can provide a contextual understanding of their potency. For instance, the closely related compound (S)-3,5-dihydroxyphenylglycine (DHPG) is a potent Group I mGluR agonist.[5]

Table 1: Pharmacological Activity of (S)-3-Hydroxyphenylglycine and Related Compounds at mGluR Subtypes

| Compound | Receptor Subtype | Assay Type | Activity | Potency (EC50/IC50) | Reference |

| (S)-3-Hydroxyphenylglycine | mGluR1 | Functional Assays | Agonist | Potent (Specific value not cited) | [1][2] |

| mGluR2 | Functional Assays | No effect | - | [1][2] | |

| mGluR4 | Functional Assays | No effect | - | [1][2] | |

| (S)-4-Carboxy-3-hydroxyphenylglycine | mGluR1a | Phosphoinositide Hydrolysis | Antagonist | IC50: 15 ± 3 µM | |

| mGluR2 | cAMP Formation | Agonist | EC50: 21 ± 4 µM | ||

| (DL)-4-Carboxy-3-hydroxyphenylglycine | mGluR1α | Phosphoinositide Hydrolysis | Antagonist | KB: 29 µM | [6] |

| (S)-3,5-Dihydroxyphenylglycine (DHPG) | mGluR1 | Current Response (Oocytes) | Agonist | Potent (Slightly lower than ACPD) | [5] |

Note: The table includes data on related phenylglycine derivatives to provide a broader pharmacological context due to the limited availability of specific quantitative data for this compound.

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound, through its active (S)-enantiomer, is the activation of mGluR1. This initiates a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.

Canonical Gq/PLC Signaling Pathway

Activation of mGluR1 by (S)-3-HPG leads to the dissociation of the Gq/G11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Downstream Effects of mGluR1 Activation

The initial signaling events lead to a variety of downstream cellular responses:

-

Modulation of Ion Channels: Activated PKC can phosphorylate various ion channels, altering their activity and leading to changes in neuronal excitability. For example, mGluR1 activation can lead to the inhibition of certain potassium channels, resulting in neuronal depolarization.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gq pathway can intersect with the MAPK/ERK pathway, leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase). This pathway is crucial for regulating gene expression and synaptic plasticity.

-

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: mGluR1 activation can also lead to the activation of the PI3K/Akt signaling cascade, which is involved in cell survival and protein synthesis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of (Rac)-3-HPG and its enantiomers for mGluR subtypes.

Materials:

-

Cell membranes prepared from cells expressing the mGluR subtype of interest (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]quisqualate for Group I mGluRs).

-

Test compounds: (Rac)-3-HPG, (S)-3-HPG, (R)-3-HPG.

-

Non-specific binding control (e.g., a high concentration of glutamate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a microcentrifuge tube, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Turnover Assay (Inositol Phosphate Accumulation)

This functional assay measures the agonist activity of a compound at Gq-coupled receptors like mGluR1.

Objective: To determine the potency (EC50) and efficacy of (Rac)-3-HPG and its enantiomers in stimulating phosphoinositide hydrolysis via mGluR1.

Materials:

-

Cells expressing mGluR1 (e.g., CHO or HEK293 cells).

-

[3H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Test compounds: (Rac)-3-HPG, (S)-3-HPG, (R)-3-HPG.

-

Agonist control (e.g., glutamate).

-

Dowex anion-exchange resin.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

-

Stimulation: Add varying concentrations of the test compound or a known agonist and incubate for a defined period (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.

-

Lysis and Extraction: Terminate the reaction by adding an acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Chromatography: Separate the [3H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography (e.g., a Dowex column).

-

Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound, primarily through its (S)-enantiomer, serves as a valuable pharmacological tool for investigating the role of mGluR1 in the central nervous system. Its mechanism of action is centered on the activation of the Gq/PLC signaling cascade, leading to a multitude of downstream effects that modulate neuronal function. While a more detailed quantitative characterization of its binding and functional potencies across all mGluR subtypes would be beneficial, the existing data clearly establish it as a selective Group I mGluR agonist. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research into the therapeutic potential of targeting mGluR1 with compounds like (S)-3-Hydroxyphenylglycine.

References

- 1. (S)-3-Hydroxyphenylglycine | CAS 71301-82-1 | (S)-3H-PG | Tocris Bioscience [tocris.com]

- 2. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3,5-Dihydroxyphenyl-glycine: a potent agonist of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of (Rac)-3-Hydroxyphenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (Rac)-3-Hydroxyphenylglycine, a molecule of significant interest in pharmaceutical research. Due to the limited availability of experimental spectra for the 3-hydroxy isomer, this document presents data for the structurally analogous compound, (Rac)-4-Hydroxyphenylglycine. The spectroscopic behaviors of these isomers are expected to be broadly similar, with predictable variations arising from the differing substitution patterns on the phenyl ring. The methodologies detailed herein are directly applicable to the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (Rac)-4-Hydroxyphenylglycine. These values serve as a reference point for the characterization of the 3-hydroxy isomer.

Table 1: ¹H NMR Spectral Data of 4-Hydroxyphenylglycine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.2-7.4 | d | 2H, Aromatic (ortho to CH) |

| ~6.7-6.9 | d | 2H, Aromatic (ortho to OH) |

| ~5.1 | s | 1H, α-CH |

| ~3.5 | br s | 3H, -NH₃⁺, -OH |

Note: Spectra are typically recorded in D₂O or DMSO-d₆. Chemical shifts can vary depending on the solvent and pH.

Table 2: ¹³C NMR Spectral Data of 4-Hydroxyphenylglycine

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (Carboxyl) |

| ~155-160 | C-OH (Aromatic) |

| ~128-132 | CH (Aromatic, ortho to CH) |

| ~125-128 | C (Aromatic, ipso to CH) |

| ~115-120 | CH (Aromatic, ortho to OH) |

| ~55-60 | α-CH |

Note: These are approximate chemical shift ranges. Actual values depend on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data of 4-Hydroxyphenylglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H (Carboxylic acid & Phenol), N-H (Amine) stretching |

| ~3000 | Medium | C-H (Aromatic) stretching |

| ~1650 | Strong | C=O (Carboxylic acid) stretching |

| ~1600, ~1500 | Medium-Strong | C=C (Aromatic) stretching |

| ~1200-1300 | Medium | C-O (Phenol) stretching |

| ~830 | Strong | C-H (Aromatic) out-of-plane bending (para-substituted) |

Note: For this compound, the out-of-plane bending region would show a different pattern characteristic of meta-substitution.

Table 4: Mass Spectrometry (MS) Data for 3-Hydroxyphenylglycine

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 168.0655 | [M+H]⁺ |

| ESI+ | 190.0474 | [M+Na]⁺ |

| ESI- | 166.0509 | [M-H]⁻ |

Note: These are the expected exact masses for the protonated, sodiated, and deprotonated molecular ions of this compound (C₈H₉NO₃).

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are designed to yield high-quality, reproducible results for solid amino acid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

If using D₂O, the addition of a small amount of DCl or NaOD can be used to adjust the pH and improve the resolution of certain peaks.

-

For solid-state NMR, the powdered sample is packed into a zirconia rotor.

-

-

Instrument Parameters (Solution-State):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans for good signal-to-noise.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the solid this compound to a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample.

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1][2][3]

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.[4]

-

The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode analysis.[4][5]

-

-

Instrument Parameters:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive and negative ion modes should be used to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Scan Range: A typical scan range would be m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. shimadzu.com [shimadzu.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of (Rac)-3-Hydroxyphenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-3-Hydroxyphenylglycine, a non-proteinogenic amino acid, presents a unique profile for researchers in drug development and chemical synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective purification, formulation, and application. This technical guide provides a comprehensive overview of the available solubility data and outlines a detailed experimental protocol for its determination.

Important Note on Data Availability: Quantitative solubility data for this compound is notably scarce in publicly available literature. Therefore, this guide presents solubility data for the closely related isomer, D-p-hydroxyphenylglycine (D-4-hydroxyphenylglycine), as a surrogate to provide approximate solubility characteristics. Researchers are strongly advised to determine the solubility of this compound experimentally for their specific applications.

Data Presentation: Solubility of Hydroxyphenylglycine Derivatives

The following tables summarize the available quantitative solubility data for hydroxyphenylglycine derivatives in various solvents.

Table 1: Solubility of D-p-Hydroxyphenylglycine

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Water | 278.15 | 8.52 |

| 283.15 | 9.98 | |

| 288.15 | 11.65 | |

| 293.15 | 13.56 | |

| 298.15 | 15.75 | |

| 303.15 | 18.26 | |

| 308.15 | 21.13 | |

| 313.15 | 24.41 | |

| 318.15 | 28.15 | |

| 323.15 | 32.41 | |

| Methanol | 278.15 | 1.21 |

| 283.15 | 1.45 | |

| 288.15 | 1.74 | |

| 293.15 | 2.08 | |

| 298.15 | 2.48 | |

| 303.15 | 2.96 | |

| 308.15 | 3.53 | |

| 313.15 | 4.21 | |

| 318.15 | 5.01 | |

| 323.15 | 5.95 | |

| Ethanol | 278.15 | 0.43 |

| 283.15 | 0.53 | |

| 288.15 | 0.65 | |

| 293.15 | 0.79 | |

| 298.15 | 0.96 | |

| 303.15 | 1.16 | |

| 308.15 | 1.40 | |

| 313.15 | 1.69 | |

| 318.15 | 2.03 | |

| 323.15 | 2.44 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 0.28 |

| 283.15 | 0.35 | |

| 288.15 | 0.44 | |

| 293.15 | 0.55 | |

| 298.15 | 0.68 | |

| 303.15 | 0.84 | |

| 308.15 | 1.03 | |

| 313.15 | 1.26 | |

| 318.15 | 1.54 | |

| 323.15 | 1.87 |

Data sourced from a study on the solubility of D-p-hydroxyphenylglycine.[1][2]

Table 2: Solubility of DL-p-Hydroxyphenylglycine Sulfate in Acetone-Water Mixtures at 303.15 K

| Mole Fraction of Water in Solvent | Mole Fraction Solubility of DL-p-HPG Sulfate (x10³) |

| 0.0000 | 0.0218 |

| 0.2437 | 0.0150 |

| 0.3919 | 0.0322 |

| 0.4916 | 0.0699 |

| 0.5631 | 0.1293 |

| 0.6591 | 0.2951 |

| 0.7205 | 0.4964 |

| 0.7632 | 0.6611 |

| 0.8011 | 0.8303 |

| 0.8430 | 1.0434 |

| 0.8896 | 1.2366 |

| 0.9415 | 1.3517 |

| 1.0000 | 1.2842 |

Data adapted from a study on the solubility of DL-p-hydroxyphenylglycine sulfate.[3][4][5][6]

Experimental Protocols: Determining the Solubility of this compound

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[7] The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMF, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UPLC-UV, HPLC-UV, or a validated spectrophotometric method)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (UPLC-UV Method Example):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated UPLC-UV method. The method should be specific for this compound and demonstrate linearity, accuracy, and precision.

-

Analyze the diluted samples of the saturated solutions under the same UPLC-UV conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

3. Data Reporting:

-

Report the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.

-

Specify the solvent and the temperature at which the solubility was determined.

-

Report the mean and standard deviation of at least three replicate measurements.

Mandatory Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship illustrating the use of surrogate data.

References

An In-depth Technical Guide to the Biosynthesis of Hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathways of hydroxyphenylglycine (HPG), a non-proteinogenic amino acid crucial for the synthesis of various secondary metabolites, including the vancomycin group of antibiotics. This document details the enzymatic steps involved in the production of both L- and D-HPG, presents quantitative data on enzyme kinetics and production yields, and provides detailed experimental protocols for key enzymes in these pathways.

Introduction to Hydroxyphenylglycine

4-Hydroxyphenylglycine is a vital building block in the non-ribosomal peptide synthesis of numerous bioactive compounds.[1] Its stereochemistry plays a critical role in the biological activity of these molecules. While L-HPG is a naturally occurring component of glycopeptide antibiotics, D-HPG is a key precursor for the semi-synthetic production of β-lactam antibiotics like amoxicillin.[2] Understanding the biosynthetic routes to HPG is essential for the metabolic engineering of microorganisms to enhance the production of these valuable pharmaceuticals.

Biosynthesis of L-Hydroxyphenylglycine

The biosynthesis of L-HPG originates from the shikimic acid pathway, a common route for the synthesis of aromatic amino acids in microorganisms. The pathway from the intermediate prephenate involves a four-enzyme cascade.[3][4]

The key enzymes in the L-HPG biosynthetic pathway are:

-

Prephenate Dehydrogenase (Pdh): Catalyzes the conversion of prephenate to 4-hydroxyphenylpyruvate.[4]

-

4-Hydroxymandelate Synthase (HmaS): A non-heme iron-dependent dioxygenase that converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[5][6]

-

4-Hydroxymandelate Oxidase (Hmo): An FMN-dependent oxidase that catalyzes the oxidation of (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.[5]

-

L-p-Hydroxyphenylglycine Transaminase (HpgT): A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the final transamination step to produce L-HPG.[4]

Biosynthesis of D-Hydroxyphenylglycine

While a natural de novo biosynthetic pathway for D-HPG has not been identified, several successful engineered routes have been developed. These strategies are crucial for the industrial production of this important pharmaceutical precursor.

Engineered Pathway from Phenylalanine

One common approach involves the use of enzymes from the L-HPG pathway in combination with a stereoinverting aminotransferase. This pathway typically starts from L-phenylalanine and proceeds through the following steps:

-

Phenylalanine Hydroxylase: Converts L-phenylalanine to L-tyrosine.

-

Tyrosine Aminotransferase: Converts L-tyrosine to 4-hydroxyphenylpyruvate.

-

4-Hydroxymandelate Synthase (HmaS): Converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.

-

4-Hydroxymandelate Oxidase (Hmo): Oxidizes (S)-4-hydroxymandelate to 4-hydroxybenzoylformate.

-

D-Phenylglycine Aminotransferase (D-PhgAT): A stereoinverting enzyme that catalyzes the transamination of 4-hydroxybenzoylformate to D-HPG.

Hydantoinase-Carbamoylase Pathway

Another industrially relevant method for D-HPG production starts from the synthetic precursor DL-5-(4-hydroxyphenyl)hydantoin (DL-HPH). This pathway utilizes two key enzymes:

-

D-Hydantoinase: Specifically hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-hydroxyphenylglycine.

-

N-Carbamoyl-D-amino Acid Amidohydrolase (D-Carbamoylase): Hydrolyzes N-carbamoyl-D-hydroxyphenylglycine to D-HPG.

A racemase is often employed to convert the remaining L-HPH to DL-HPH, allowing for a theoretical 100% conversion to the D-isomer.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in HPG biosynthesis and the production titers achieved in various engineered microbial systems.

Table 1: Kinetic Parameters of HPG Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Prephenate Dehydrogenase (Pdh) | Amycolatopsis methanolica | Prephenate | 0.045 | N/A | [7] |

| 4-Hydroxymandelate Synthase (HmaS) | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | 0.059 (Kd) | 0.3 | [8] |

| 4-Hydroxymandelate Oxidase (Hmo) | Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44 | N/A | [9] |

| D-Phenylglycine Aminotransferase (D-PhgAT) | Pseudomonas stutzeri | D-Phenylglycine | 1.1 | N/A | |

| D-Phenylglycine Aminotransferase (D-PhgAT) | Pseudomonas stutzeri | 2-Oxoglutarate | 2.4 | N/A | |

| D-Carbamoylase | Pseudomonas sp. | N-carbamoyl-D-alanine | 1.8 ± 0.2 | 15.6 ± 1.2 | [10] |

| D-Carbamoylase | Pseudomonas sp. | N-carbamoyl-D-tryptophan | 0.9 ± 0.1 | 10.2 ± 0.8 | [10] |

N/A: Data not available in the cited literature.

Table 2: Production of D-Hydroxyphenylglycine in Engineered Microorganisms

| Organism | Pathway | Substrate | Titer (g/L) | Yield (%) | Reference |

| Escherichia coli | Hydantoinase/Carbamoylase | DL-HPH | 23.4 | 100 | |

| Escherichia coli | Engineered from L-tyrosine | L-Tyrosine | 42.69 | 92.5 | |

| Pseudomonas putida | Engineered from L-phenylalanine | L-Phenylalanine | 1.2 | N/A |

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the HPG biosynthetic pathways.

Recombinant Expression and Purification of His-tagged Enzymes

This protocol describes a general method for the expression and purification of His-tagged enzymes, such as HmaS and HpgT, from E. coli.

Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His-tag.

-

Cell Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of Terrific Broth (TB) and grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue incubation for 16-24 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

4-Hydroxymandelate Synthase (HmaS) Activity Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the activity of HmaS under anaerobic conditions.[11]

Reagents:

-

Purified HmaS enzyme

-

4-Hydroxyphenylpyruvate (HPP) solution

-

Fe(II) solution (e.g., (NH4)2Fe(SO4)2)

-

Anaerobic buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

-

Prepare all solutions in anaerobic buffer.

-

Make the HmaS enzyme solution anaerobic in a sealed cuvette by repeated cycles of vacuum and argon flushing.

-

In a stopped-flow instrument, rapidly mix the anaerobic HmaS solution with an anaerobic solution containing Fe(II) and varying concentrations of HPP.

-

Monitor the formation of the HMS•Fe(II)•HPP complex by observing the increase in absorbance at 475 nm.

-

The initial rates of the reaction at different HPP concentrations are used to determine the kinetic parameters.

4-Hydroxymandelate Oxidase (Hmo) Activity Assay

This is a continuous spectrophotometric coupled-enzyme assay that measures the production of hydrogen peroxide.[2]

Reagents:

-

Purified Hmo enzyme

-

(S)-4-Hydroxymandelate solution

-

Horseradish peroxidase (HRP)

-

A chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/phenol)

-

Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

Procedure:

-

In a cuvette, prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrate.

-

Add the (S)-4-hydroxymandelate substrate at various concentrations.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of the Hmo enzyme.

-

Monitor the increase in absorbance at the wavelength corresponding to the oxidized chromogen (e.g., 460 nm for o-dianisidine) over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Repeat the assay at varying substrate concentrations to determine Km and Vmax.

L-p-Hydroxyphenylglycine Transaminase (HpgT) Activity Assay

This protocol describes an HPLC-based assay to measure the activity of HpgT.

Reagents:

-

Purified HpgT enzyme

-

4-Hydroxybenzoylformate solution

-

An amino donor (e.g., L-glutamate or L-tyrosine)

-

Pyridoxal phosphate (PLP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

-

Prepare a reaction mixture containing assay buffer, 4-hydroxybenzoylformate, the amino donor, and PLP.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified HpgT enzyme.

-

At various time points, take aliquots of the reaction and stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Analyze the formation of L-HPG by reverse-phase HPLC. The separation can be achieved on a C18 column with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Quantify the L-HPG peak by comparing its area to a standard curve.

-

The initial rate of L-HPG formation is used to calculate the enzyme activity.

Conclusion

The biosynthesis of hydroxyphenylglycine is a well-characterized process, particularly for the L-enantiomer found in nature. The elucidation of these pathways has enabled the development of engineered microbial systems for the efficient production of both L- and D-HPG. This technical guide provides a foundational understanding of these pathways, along with the necessary quantitative data and experimental protocols to aid researchers in the fields of metabolic engineering, drug discovery, and biocatalysis. Further research into the optimization of these pathways and the discovery of novel enzymes with improved characteristics will continue to be a key area of focus for the sustainable production of these valuable amino acids.

References

- 1. High level expression and purification of recombinant human serum albumin in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Expression and purification of an influenza hemagglutinin—one step closer to a recombinant protein-based influenza vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prephenate dehydratase of the actinomycete Amycolatopsis methanolica: purification and characterization of wild-type and deregulated mutant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. preprints.org [preprints.org]

- 11. The Interaction of Hydroxymandelate Synthase with the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor: NTBC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Rac)-3-Hydroxyphenylglycine: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-3-Hydroxyphenylglycine is a racemic mixture of the non-proteinogenic amino acid 3-Hydroxyphenylglycine. The enantiomers of this compound, particularly (S)-3-Hydroxyphenylglycine, are noted for their activity as agonists at metabotropic glutamate receptors (mGluRs), specifically as a potent and selective agonist for the mGluR1 subtype.[1] This activity makes it a valuable tool in neuroscience research for studying the physiological and pathological roles of mGluR1 signaling. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, intended to support its use in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while data for the individual enantiomers are available, some specific data for the racemic mixture are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| CAS Number | 31932-87-3 | [2] |

| Appearance | Off-white to gray solid | [1] |

| Melting Point | Data for the racemic mixture is not readily available. For comparison, the melting point of (S)-3-Hydroxyphenylglycine is reported as 223-229 °C. | |

| Solubility | Soluble in DMSO (with sonication and pH adjustment to 9 with 1M NaOH) and water (with sonication and warming to 60°C).[1] | [1] |

| pKa | Specific pKa values for the racemic mixture are not readily available in the searched literature. As an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and amino groups. |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and data for similar compounds like p-hydroxyphenylglycine, the expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, a signal for the alpha-proton, and signals for the amine and carboxylic acid protons. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the alpha-carbon, and the six carbons of the phenyl ring.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present: a broad O-H stretch from the carboxylic acid and the phenolic hydroxyl group, N-H stretching from the amino group, a C=O stretch from the carboxylic acid, and C=C stretching from the aromatic ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).

Experimental Protocols

Synthesis

The synthesis of racemic phenylglycine derivatives can often be achieved through methods like the Strecker synthesis or from corresponding mandelic acid derivatives. A plausible synthetic route for this compound would involve the reaction of 3-hydroxybenzaldehyde with an ammonia source and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Illustrative Synthetic Workflow:

Caption: A generalized Strecker synthesis pathway for this compound.

Purification

Purification of the final product would likely involve recrystallization from a suitable solvent system, such as water or an alcohol-water mixture. The purity of the compound can be assessed by techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

General Purification and Analysis Workflow:

Caption: A typical workflow for the purification and analysis of a synthesized amino acid.

Analytical Methods

-

Thin Layer Chromatography (TLC): A common method for assessing the purity of amino acids. A suitable mobile phase would likely consist of a mixture of a polar organic solvent (like n-butanol), an acid (like acetic acid), and water.[3][4] The spots can be visualized using a ninhydrin solution, which reacts with the amino group to produce a colored product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard technique for the analysis of amino acids. A C18 column is often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5][6][7] Detection can be achieved using UV absorbance, typically at a low wavelength (e.g., 210 nm).

Mechanism of Action and Signaling Pathway

This compound, primarily through its (S)-enantiomer, acts as a selective agonist at the metabotropic glutamate receptor 1 (mGluR1).[1] mGluR1 is a G-protein coupled receptor (GPCR) that is linked to the Gq family of G-proteins.[8] Activation of mGluR1 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

mGluR1 Signaling Pathway:

Upon binding of an agonist like (S)-3-Hydroxyphenylglycine, mGluR1 undergoes a conformational change, leading to the activation of the associated Gq protein. The activated α-subunit of Gq (Gαq) in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[8][9][10][11][12][13][14]

Caption: The mGluR1 signaling cascade initiated by an agonist.

Conclusion

This compound is a valuable pharmacological tool for the study of metabotropic glutamate receptor function. While a comprehensive dataset for the racemic mixture is not fully available in the public domain, this guide summarizes the key physical and chemical characteristics based on existing literature for the compound and its enantiomers. The provided information on its mechanism of action and the detailed signaling pathway of its target, mGluR1, offers a solid foundation for researchers and drug development professionals working with this compound. Further experimental determination of properties such as the pKa and detailed spectroscopic analysis of the racemate would be beneficial for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. gavinpublishers.com [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]